molecular formula C18H25N5O3 B6123667 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B6123667
M. Wt: 359.4 g/mol
InChI Key: FQLWJZPROACKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone is a complex organic compound that features a tetrazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone typically involves multiple steps, including the formation of the tetrazole ring and the attachment of the piperidine moiety. One common approach is to start with the appropriate substituted benzaldehyde, which undergoes a series of reactions including nitration, reduction, and cyclization to form the tetrazole ring. The final step involves the coupling of the tetrazole derivative with the piperidine derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-4-26-16-10-14(7-8-15(16)25-3)18-19-21-23(20-18)12-17(24)22-9-5-6-13(2)11-22/h7-8,10,13H,4-6,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLWJZPROACKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)N3CCCC(C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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